molecular formula C11H13N3O3S B3954212 N-{[(2-nitrophenyl)amino]carbonothioyl}butanamide

N-{[(2-nitrophenyl)amino]carbonothioyl}butanamide

Cat. No. B3954212
M. Wt: 267.31 g/mol
InChI Key: YAUHOGWECBULSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-nitrophenyl)amino]carbonothioyl}butanamide, also known as NBD-Cl, is a chemical compound that is widely used in scientific research. It is a fluorescent reagent that is used to label proteins and peptides for various applications, including protein quantification, protein localization, and protein-protein interactions.

Mechanism of Action

N-{[(2-nitrophenyl)amino]carbonothioyl}butanamide labels proteins and peptides by reacting with their amino groups. The reaction forms a stable thioether bond between the this compound and the protein or peptide. The fluorescent properties of this compound allow for the visualization and quantification of labeled proteins and peptides.
Biochemical and Physiological Effects
This compound labeling does not have any known biochemical or physiological effects on proteins or peptides. The labeling reaction is specific to the amino groups of proteins and peptides and does not affect their structure or function.

Advantages and Limitations for Lab Experiments

The advantages of using N-{[(2-nitrophenyl)amino]carbonothioyl}butanamide for protein and peptide labeling include its high sensitivity, specificity, and compatibility with various labeling protocols. This compound is also relatively easy to use and cost-effective. However, there are some limitations to using this compound, including its potential toxicity and the need for specialized equipment for fluorescence detection.

Future Directions

There are several future directions for the use of N-{[(2-nitrophenyl)amino]carbonothioyl}butanamide in scientific research. One direction is the development of new labeling protocols that can improve the sensitivity and specificity of this compound labeling. Another direction is the use of this compound in combination with other labeling reagents to achieve multiplexed labeling of proteins and peptides. Additionally, the use of this compound in live-cell imaging and proteomics analysis is an area of active research.

Scientific Research Applications

N-{[(2-nitrophenyl)amino]carbonothioyl}butanamide is widely used in scientific research for labeling proteins and peptides. It can be used to label proteins for various applications, including protein quantification, protein localization, and protein-protein interactions. This compound can also be used to label peptides for mass spectrometry analysis.

properties

IUPAC Name

N-[(2-nitrophenyl)carbamothioyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-2-5-10(15)13-11(18)12-8-6-3-4-7-9(8)14(16)17/h3-4,6-7H,2,5H2,1H3,(H2,12,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUHOGWECBULSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(=S)NC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.